![molecular formula C11H15Cl2N B14394270 6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 87870-07-3](/img/structure/B14394270.png)
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 1st and 4th positions on the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . This method typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or nickel can further improve the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding nitrone.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions, which are crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Properties
CAS No. |
87870-07-3 |
---|---|
Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
6-chloro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-7-6-13-8(2)10-4-3-9(12)5-11(7)10;/h3-5,7-8,13H,6H2,1-2H3;1H |
InChI Key |
HYCVCMRIYJHSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C2=C1C=C(C=C2)Cl)C.Cl |
Origin of Product |
United States |
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